![molecular formula C9H14N2O3S B153012 (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester CAS No. 494769-44-7](/img/structure/B153012.png)
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
Overview
Description
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a heterocyclic organic compound with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester typically involves the reaction of di-tert-butyl dicarbonate with 4-hydroxymethylthiazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Di-tert-butyl dicarbonate and 4-hydroxymethylthiazole.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: Commonly used catalysts include bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of (4-formylthiazol-2-yl)carbamic acid tert-butyl ester.
Reduction: Formation of (4-hydroxymethylthiazol-2-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
HMTB serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique thiazole and carbamate functional groups make it a versatile building block in organic synthesis.
Biology
In biological research, HMTB is utilized to study enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with specific enzymes allows researchers to investigate enzyme inhibition and activation pathways, contributing to a better understanding of metabolic processes.
Medicine
HMTB has been investigated for its potential therapeutic properties, particularly its antimicrobial and anticancer activities. Studies have shown that derivatives of HMTB exhibit significant inhibitory effects on various cancer cell lines, suggesting its potential as a lead compound in drug development .
Industrial Applications
HMTB is employed in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and agrochemicals. Its stability and reactivity make it suitable for large-scale industrial applications where precise control over chemical reactions is essential.
Case Studies
Several case studies highlight the practical applications of HMTB:
- Anticancer Activity Study: A recent study evaluated the efficacy of HMTB derivatives against breast cancer cell lines, demonstrating significant cytotoxic effects and suggesting further exploration for therapeutic use.
- Enzyme Inhibition Research: Research focused on HMTB's role as an inhibitor of specific enzymes involved in metabolic pathways showed promise for developing new treatments for metabolic disorders .
Mechanism of Action
The mechanism of action of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
- (4-Formylthiazol-2-yl)carbamic acid tert-butyl ester
- (4-Hydroxymethylthiazol-2-yl)methanol
- (4-Bromo-2-chlorophenyl)methylmorpholine
Comparison: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, with the molecular formula CHNOS and a molecular weight of 230.28 g/mol, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is utilized in various fields, including medicinal chemistry, due to its properties as an enzyme inhibitor and its potential therapeutic applications.
The compound is synthesized through the reaction of di-tert-butyl dicarbonate with 4-hydroxymethylthiazole in organic solvents such as dichloromethane or tetrahydrofuran. The reaction typically requires a base catalyst like triethylamine or pyridine and is conducted at temperatures ranging from 0 to 25°C.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can prevent substrate binding and subsequent catalysis, which is crucial in various biochemical pathways.
- Signal Transduction Modulation : It may interact with receptors or other signaling molecules, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has been evaluated for its anticancer effects, showing promise in inhibiting tumor cell proliferation in vitro.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC values, indicating a significant potential for therapeutic applications .
- In Vitro Anticancer Studies : Research on human cancer cell lines revealed that the compound could reduce cell viability and induce apoptosis in a dose-dependent manner. This suggests its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Biological Activity | IC / K Values |
---|---|---|
This compound | Enzyme inhibition, Anticancer | IC not specified |
(4-Formylthiazol-2-yl)carbamic acid tert-butyl ester | Moderate cytotoxicity | IC = 15.4 nM |
(4-Hydroxymethylthiazol-2-yl)methanol | Enzyme modulation | K = 0.17 μM |
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBQQTUOQLZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624276 | |
Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494769-44-7 | |
Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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